

# CAS number and molecular weight of Tert-butyl 3-bromophenethylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl 3-bromophenethylcarbamate*

Cat. No.: *B133927*

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## An In-depth Technical Guide to Tert-butyl 3-bromophenethylcarbamate

This guide provides a comprehensive technical overview of **Tert-butyl 3-bromophenethylcarbamate**, a key intermediate in synthetic organic chemistry, particularly within the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications.

## Introduction and Core Compound Properties

**Tert-butyl 3-bromophenethylcarbamate** is a bifunctional molecule of significant interest in the design and synthesis of complex organic molecules. Its structure incorporates a brominated aromatic ring, which is amenable to a wide range of cross-coupling reactions, and a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization. This dual reactivity makes it a versatile building block for creating diverse molecular scaffolds.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. It is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions, providing an orthogonal protection strategy essential in multi-step syntheses. The presence of the bromine atom on the phenyl ring offers a reactive handle for introducing further

complexity, for instance, through Suzuki, Heck, or Sonogashira coupling reactions, thereby enabling the construction of extensive compound libraries for drug discovery.

Table 1: Compound Identification and Properties

Parameter	Value	Reference(s)
CAS Number	153732-25-3	[1][2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BrNO <sub>2</sub>	[1][3][4][5]
Molecular Weight	300.19 g/mol	[1][3][4][6]
Appearance	White to off-white solid	[3]
Storage	Sealed in a dry place at room temperature	[3]
Synonyms	tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate, N-tert-butoxycarbonyl-3-bromophenethylamine	[1][5]

## Synthesis Protocol: A Validated Approach

The synthesis of **Tert-butyl 3-bromophenethylcarbamate** is most commonly achieved through the reaction of 3-bromophenethylamine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a primary amine. The causality behind this experimental choice lies in the high selectivity of Boc<sub>2</sub>O for the nucleophilic amine, resulting in a clean and high-yielding transformation.

## Experimental Protocol

Materials:

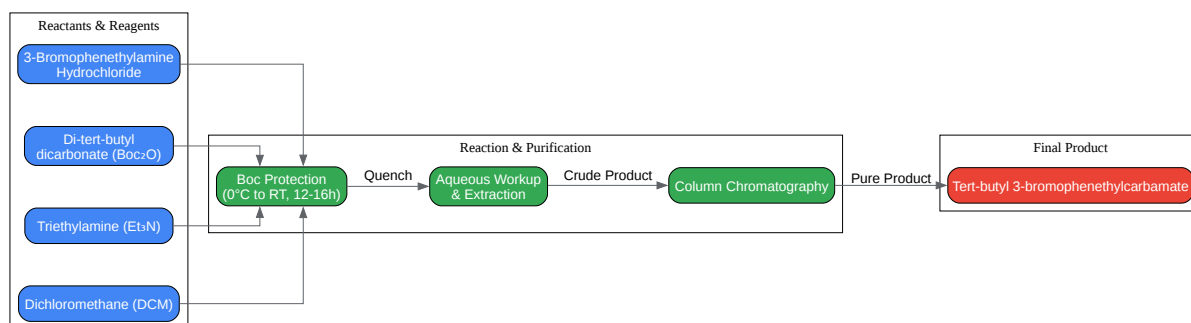
- 3-Bromophenethylamine hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N) or Sodium Bicarbonate (NaHCO<sub>3</sub>)

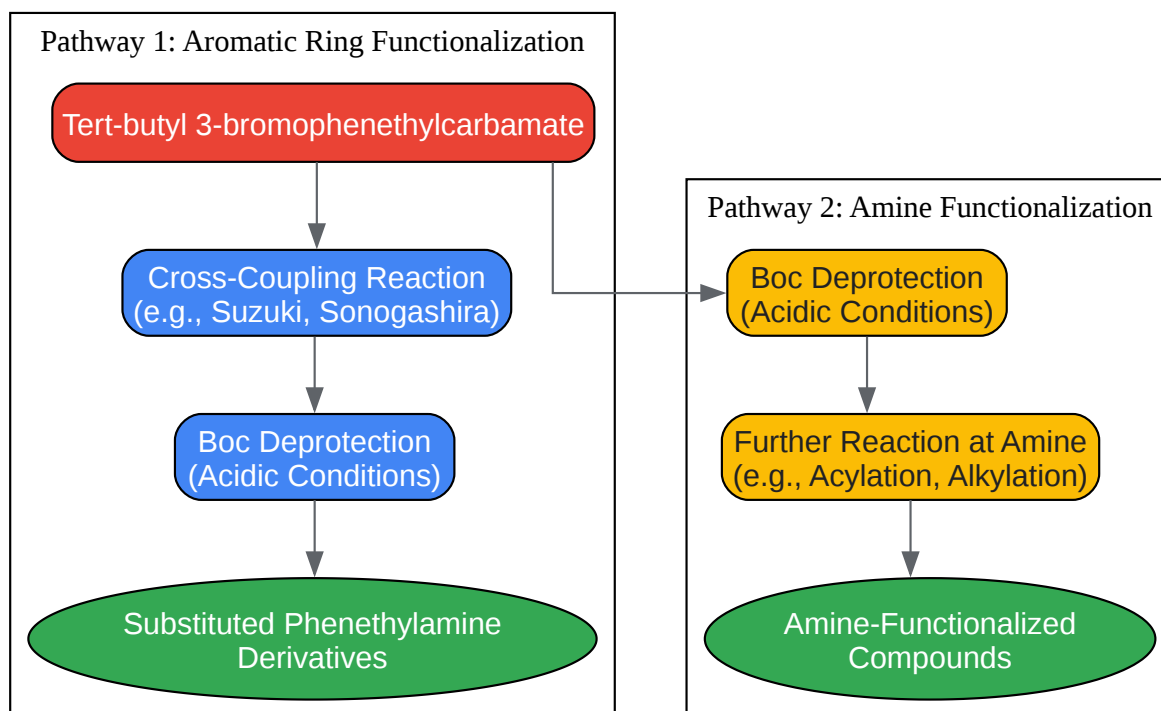
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask charged with 3-bromophenethylamine hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C. The triethylamine acts as a base to neutralize the hydrochloride salt and the acid generated during the reaction.
- **Addition of  $\text{Boc}_2\text{O}$ :** Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture. The slow addition helps to control the exothermicity of the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- **Purification:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Final Product:** The crude product can be further purified by column chromatography on silica gel to yield **Tert-butyl 3-bromophenethylcarbamate** as a white to off-white solid.

## Synthesis Workflow Diagram





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